4-Ethoxyphenethylamine (CAS 56370-30-0), typically supplied as a stable hydrochloride salt, is a para-ethoxy substituted phenethylamine derivative utilized as a core building block in pharmaceutical and neuropharmacological synthesis. Characterized by a defined melting point of 206 °C and an enhanced lipophilic profile relative to its unsubstituted counterparts, it serves as a critical intermediate for active pharmaceutical ingredients (APIs) . Its primary industrial value lies in its ability to introduce specific steric bulk and modulate the partition coefficient of downstream compounds, making it a targeted starting material for synthesizing receptor-selective ligands and metabolically optimized therapeutics.
Substituting 4-ethoxyphenethylamine with its closest structural analog, 4-methoxyphenethylamine, or unsubstituted phenethylamine, fundamentally alters the physicochemical and metabolic trajectory of the resulting API. The ethoxy group introduces a specific steric volume and increases the partition coefficient (LogP) by approximately 0.5 units compared to a methoxy group, which are critical parameters for achieving targeted blood-brain barrier penetration[1]. Furthermore, the ethoxy ether linkage exhibits different metabolic vulnerabilities to cytochrome P450 enzymes; generic substitution with a methoxy precursor typically results in a compound with an accelerated O-dealkylation rate, rendering it unsuitable for precise pharmacokinetic modeling or patent-specific API manufacturing.
In the design of neuropharmacological agents, the choice of the para-alkoxy substituent significantly impacts the partition coefficient. 4-Ethoxyphenethylamine provides a higher lipophilic contribution compared to 4-methoxyphenethylamine, increasing the LogP by approximately 0.5 units[1]. This quantified increase in lipophilicity directly translates to enhanced membrane permeability and blood-brain barrier (BBB) penetration for the downstream APIs synthesized from this precursor.
| Evidence Dimension | Lipophilic contribution (LogP modulation) |
| Target Compound Data | Ethoxy substituent provides higher lipophilicity |
| Comparator Or Baseline | 4-Methoxyphenethylamine (lower lipophilicity) |
| Quantified Difference | ~0.5 LogP unit increase per ethoxy vs methoxy substitution |
| Conditions | In silico and empirical partition coefficient models for API design |
Procuring the ethoxy precursor is essential for developers needing to optimize the BBB permeability of CNS-active drug candidates.
The substitution of an ethoxy group in 4-ethoxyphenethylamine provides a larger steric footprint compared to 4-methoxyphenethylamine. This addition of 13.02 g/mol in molecular weight at the para-position alters the binding pocket fit and reduces susceptibility to rapid CYP450-mediated O-demethylation [1]. This defined steric increase is essential for synthesizing APIs that require specific spatial occupancy to prevent premature metabolic clearance.
| Evidence Dimension | Steric bulk and mass contribution |
| Target Compound Data | Ethoxy group (approx. 44.05 g/mol) |
| Comparator Or Baseline | Methoxy group (approx. 31.03 g/mol) |
| Quantified Difference | 13.02 g/mol mass increase and expanded steric footprint at the para-position |
| Conditions | Precursor selection for structure-activity relationship (SAR) optimization |
Buyers optimizing the pharmacokinetic half-life of an API must select the ethoxy building block to mitigate rapid first-pass metabolism associated with smaller ether groups.
4-Ethoxyphenethylamine is commercially supplied as a stable hydrochloride salt (CAS 56370-30-0) with a defined melting point of 206 °C . This high thermal stability allows for its use in rigorous synthetic conditions, such as refluxing in polar protic solvents, without the degradation or oxidation risks associated with free base phenethylamines. The solid salt form also ensures high reproducibility in weighing and formulation workflows.
| Evidence Dimension | Melting point and handling stability |
| Target Compound Data | 206 °C (stable solid hydrochloride salt) |
| Comparator Or Baseline | Phenethylamine free base (liquid, prone to atmospheric oxidation) |
| Quantified Difference | Solid salt form vs volatile liquid, enabling high-temperature processing |
| Conditions | Standard laboratory and industrial storage/processing conditions |
The stable hydrochloride salt form eliminates the need for inert atmosphere handling, significantly reducing industrial processing costs and batch-to-batch variability.
Due to its enhanced lipophilicity (+0.5 LogP) and specific steric profile, 4-ethoxyphenethylamine is a targeted starting material for synthesizing CNS-active drugs that require optimal blood-brain barrier penetration. It is utilized in the development of receptor-selective ligands where the para-ethoxy group is critical for target binding and prolonged in vivo efficacy [1].
In medicinal chemistry programs focused on extending drug half-lives, 4-ethoxyphenethylamine is selected over methoxy analogs to exploit its resistance to rapid O-dealkylation. This application is crucial for creating next-generation APIs with improved dosing regimens and reduced first-pass metabolic clearance [2].
The high thermal stability of 4-ethoxyphenethylamine hydrochloride (melting point 206 °C) makes it a reliable intermediate for large-scale industrial synthesis. It withstands harsh reaction conditions and simplifies purification steps, ensuring high-yield production of complex phenethylamine derivatives without the handling issues associated with volatile free bases.
Corrosive;Irritant